pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring. This compound is typically a colorless liquid and is used as an intermediate in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves multiple steps. One common method includes the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with pentylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium hydride as a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl(2,2,2-trifluoroethyl)amine: Similar structure but with a methyl group instead of a pentyl group.
Ethyl(2,2,2-trifluoroethyl)amine: Contains an ethyl group instead of a pentyl group.
Uniqueness
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of a pentyl group and a trifluoroethyl-substituted pyrazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C11H18F3N3 |
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Molecular Weight |
249.28 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-2-3-4-6-15-8-10-5-7-17(16-10)9-11(12,13)14/h5,7,15H,2-4,6,8-9H2,1H3 |
InChI Key |
DGMXKCRIZAOBRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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